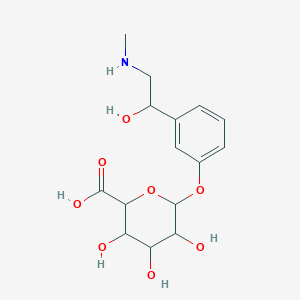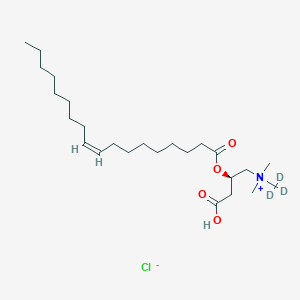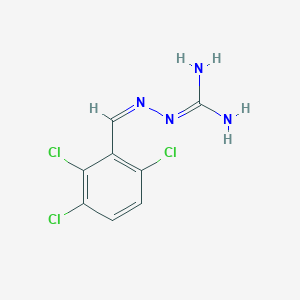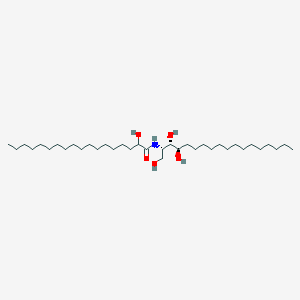
Phenylephrine Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylephrine Glucuronide is a metabolite of phenylephrine, a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant and vasoconstrictor. This compound is formed through the process of glucuronidation, where phenylephrine is conjugated with glucuronic acid. This transformation enhances the solubility of phenylephrine, facilitating its excretion from the body.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenylephrine Glucuronide typically involves the enzymatic conjugation of phenylephrine with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include an aqueous environment with a suitable buffer to maintain pH stability, and the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. These systems can be optimized for large-scale production by controlling factors such as temperature, pH, and nutrient supply to maximize yield.
化学反应分析
Types of Reactions: Phenylephrine Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. It is less likely to participate in oxidation or reduction reactions due to its increased polarity and stability.
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out in a buffered aqueous solution at physiological pH and temperature.
Major Products Formed: The primary product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent molecule, phenylephrine, and is readily excreted in the urine.
科学研究应用
Phenylephrine Glucuronide has several applications in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It serves as a model compound for studying the glucuronidation process and the role of UGT enzymes in drug metabolism. Additionally, it is used in research to understand the pharmacokinetic profiles of phenylephrine and its metabolites, which can inform dosing regimens and therapeutic strategies.
In the field of medicine, this compound is studied for its role in the excretion and detoxification of phenylephrine. Understanding its formation and elimination can help in predicting drug interactions and potential side effects.
作用机制
Phenylephrine Glucuronide itself does not exert significant pharmacological effects. Instead, it represents a detoxified and excretable form of phenylephrine. The glucuronidation process involves the transfer of glucuronic acid to phenylephrine, mediated by UGT enzymes. This modification increases the hydrophilicity of phenylephrine, facilitating its renal excretion.
相似化合物的比较
Morphine-6-glucuronide: A metabolite of morphine formed through glucuronidation, known for its potent analgesic effects.
Acetaminophen Glucuronide: A major metabolite of acetaminophen, formed through glucuronidation, aiding in its excretion.
Ibuprofen Glucuronide: A metabolite of ibuprofen, formed through glucuronidation, facilitating its elimination.
Uniqueness: Phenylephrine Glucuronide is unique in its specific formation from phenylephrine, a compound primarily used for its vasoconstrictive and decongestant properties. Unlike other glucuronides, it does not possess significant pharmacological activity but plays a crucial role in the detoxification and excretion of phenylephrine.
By understanding the properties and applications of this compound, researchers can gain insights into the metabolic pathways and pharmacokinetics of phenylephrine, ultimately contributing to more effective and safer therapeutic use of this common medication.
属性
IUPAC Name |
3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJUYDQYGHJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)

![3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B10795545.png)

![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
![7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795560.png)
![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)



![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

